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Introduction
Inarigivir ammonium (formerly SB 9200) is a novel, orally bioavailable dinucleotide prodrug

that acts as a potent agonist of the innate immune system. It has been investigated primarily

for its antiviral activity against Hepatitis B Virus (HBV). Inarigivir's mechanism of action involves

the dual activation of two key intracellular pattern recognition receptors (PRRs): Retinoic acid-

Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2

(NOD2).[1][2][3] This dual agonism triggers a downstream signaling cascade, leading to the

production of interferons and other pro-inflammatory cytokines, thereby inducing an antiviral

state. This technical guide provides an in-depth overview of the mechanism of action of

inarigivir, with a focus on its activation of innate immunity, supported by quantitative data from

clinical studies and detailed experimental methodologies. Although the clinical development of

inarigivir for HBV was halted due to safety concerns, the study of its mechanism remains a

valuable area of research for immunomodulatory drug development.[4][5]

Mechanism of Action: Dual Agonism of RIG-I and
NOD2
Inarigivir's primary mechanism of action is the activation of the innate immune system through

the stimulation of RIG-I and NOD2.[1][2][3]
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RIG-I Activation: RIG-I is a cytoplasmic sensor of viral RNA. Upon binding of inarigivir, RIG-I

undergoes a conformational change, exposing its caspase activation and recruitment

domains (CARDs). This leads to the recruitment of the mitochondrial antiviral-signaling

protein (MAVS), which acts as an adaptor protein. The formation of the RIG-I/MAVS complex

initiates a signaling cascade that results in the phosphorylation and activation of transcription

factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-light-chain-

enhancer of activated B cells (NF-κB).[6][7] Activated IRF3 and NF-κB then translocate to the

nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory

cytokines.[6]

NOD2 Activation: NOD2 is another intracellular PRR that typically recognizes bacterial

peptidoglycan fragments. Inarigivir has been shown to also act as a NOD2 agonist.[3][8]

Activation of NOD2 leads to the recruitment of the receptor-interacting serine/threonine-

protein kinase 2 (RIPK2), which in turn activates the NF-κB and mitogen-activated protein

kinase (MAPK) signaling pathways.[7] This results in the production of pro-inflammatory

cytokines.

The concurrent activation of both RIG-I and NOD2 pathways by inarigivir leads to a broad and

robust innate immune response, contributing to its antiviral effects.

Signaling Pathway
The signaling cascade initiated by inarigivir is multifaceted, involving the convergence of the

RIG-I and NOD2 pathways on the activation of key transcription factors.
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Caption: Inarigivir Ammonium Signaling Pathway.
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Data Presentation
The following tables summarize the quantitative data from the Phase 2 ACHIEVE trial, which

evaluated the efficacy and safety of inarigivir in treatment-naïve chronic Hepatitis B patients.[9]

[10][11][12]

Table 1: Mean Reduction in HBV DNA at Week 12 (Log10 IU/mL)

Treatment Group HBeAg-Positive HBeAg-Negative Overall

Inarigivir 25 mg - - 0.61

Inarigivir 50 mg -0.61 -1.05 -

Inarigivir 100 mg -0.55 -2.26 -1.00

Inarigivir 200 mg - - -1.58

Placebo - - -0.04

Table 2: Mean Reduction in HBV RNA at Week 12 (Log10 copies/mL)

Treatment Group HBeAg-Positive HBeAg-Negative

Inarigivir 100 mg -0.60 -1.40

Table 3: HBsAg Response

Metric Value

Patients with >0.5 log10 HBsAg reduction

(Cohorts 1-3)
28%

Mean HBsAg reduction in responders (Cohorts

1-3)
-0.8 log10 IU/mL

Maximum HBsAg reduction (Cohorts 1-3) -1.4 log10 IU/mL

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36300646/
http://www.hivandhepatitis.com/hbv-treatment/experimental-hbv-drugs/6171-aasld-2017-immune-modulator-inarigivir-looks-promising-for-people-with-hepatitis-b
https://firstwordpharma.com/story/4631759
https://repository.hku.hk/handle/10722/278733
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This section details the methodologies for the key experiments cited in the evaluation of

inarigivir.

Quantification of HBV DNA
A common method for quantifying HBV DNA in clinical samples is real-time polymerase chain

reaction (qPCR).

Objective: To determine the viral load of HBV in patient serum or plasma.

Materials:

DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)

HBV-specific primers and probe

qPCR master mix

Real-time PCR instrument

HBV DNA standards of known concentrations

Protocol:

DNA Extraction:

Extract viral DNA from 200 µL of serum or plasma using a commercial DNA extraction kit

according to the manufacturer's instructions.

Elute the purified DNA in an appropriate volume (e.g., 50-100 µL) of elution buffer.

qPCR Reaction Setup:

Prepare a master mix containing the qPCR master mix, forward primer, reverse primer,

and probe.

Aliquot the master mix into qPCR plate wells.

Add a specific volume of the extracted DNA (e.g., 5 µL) to each well.
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Include a standard curve using serial dilutions of HBV DNA standards.

Include no-template controls (NTCs) to check for contamination.

qPCR Cycling Conditions:

Perform the qPCR using a real-time PCR instrument with typical cycling conditions:

Initial denaturation: 95°C for 10 minutes.

40-45 cycles of:

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 60 seconds.

Data Analysis:

Generate a standard curve by plotting the cycle threshold (Ct) values of the standards

against the logarithm of their concentrations.

Determine the concentration of HBV DNA in the patient samples by interpolating their Ct

values on the standard curve.

Results are typically expressed as international units per milliliter (IU/mL).

Quantification of HBsAg
The concentration of Hepatitis B surface antigen (HBsAg) is typically measured using an

enzyme-linked immunosorbent assay (ELISA).[13][14][15][16][17]

Objective: To quantify the level of HBsAg in patient serum or plasma.

Materials:

HBsAg ELISA kit (containing a pre-coated microplate, HBsAg standards, detection antibody,

conjugate, substrate, and stop solution)

Microplate reader
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Wash buffer

Precision pipettes

Protocol:

Preparation:

Bring all reagents and samples to room temperature.

Prepare serial dilutions of the HBsAg standard to generate a standard curve.

Assay Procedure:

Add a specific volume of standards and patient samples to the wells of the anti-HBsAg

antibody-coated microplate.

Incubate for a specified time (e.g., 1-2 hours) at 37°C to allow HBsAg to bind to the

capture antibody.

Wash the wells multiple times with wash buffer to remove unbound substances.

Add the detection antibody (e.g., a biotinylated anti-HBsAg antibody) to each well and

incubate.

Wash the wells again.

Add a streptavidin-HRP conjugate and incubate.

Wash the wells to remove unbound conjugate.

Add the TMB substrate solution to each well, leading to the development of a colored

product in proportion to the amount of HBsAg present.

Stop the reaction by adding a stop solution.

Data Analysis:

Measure the absorbance of each well at 450 nm using a microplate reader.
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Generate a standard curve by plotting the absorbance values of the standards against

their known concentrations.

Determine the concentration of HBsAg in the patient samples by interpolating their

absorbance values on the standard curve.

Results are typically expressed in international units per milliliter (IU/mL).

Experimental Workflow
The ACHIEVE clinical trial followed a structured workflow to assess the safety and efficacy of

inarigivir.
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Caption: Workflow of the Phase 2 ACHIEVE Trial.
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Conclusion
Inarigivir ammonium represents a significant advancement in the understanding of how small

molecules can be designed to activate specific innate immune pathways for therapeutic benefit.

Its dual agonism of RIG-I and NOD2 provides a powerful mechanism for inducing a broad

antiviral response. While its clinical development for HBV has been discontinued, the wealth of

data generated from its preclinical and clinical studies offers valuable insights for the future

design and development of immunomodulatory drugs. The detailed understanding of its

signaling pathways, supported by quantitative clinical data and established experimental

protocols, provides a solid foundation for further research in this promising area of drug

discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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